beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol
Description
Transcriptional Activation via ERα and ERβ Nuclear Receptors
ERα and ERβ, encoded by the ESR1 and ESR2 genes, respectively, exhibit distinct transcriptional activities shaped by their structural differences and promoter contexts. ERα contains a potent activation function-1 (AF-1) domain in its N-terminus, enabling robust ligand-independent transcriptional activation, whereas ERβ relies more heavily on the ligand-dependent AF-2 domain in its C-terminal ligand-binding domain (LBD). In vascular smooth muscle cells, ERβ predominates and drives estrogen-responsive gene networks that confer cardiovascular protection, while ERα dominates in uterine and mammary tissues.
The receptors display divergent transactivation capacities depending on ERE architecture. For example, ERα strongly activates synthetic EREs like ERE2-TATA, but self-squelches at high concentrations due to intermolecular interactions within its AF-1 domain. In contrast, ERβ shows minimal activity on ERE2-TATA but outperforms ERα on natural promoters such as the vitellogenin ERE (VIT-tk-CAT), which contains auxiliary AP-1 sites. This promoter-specific behavior arises from differences in the ERα and ERβ DNA-binding domains (DBDs): ERα’s DBD recognizes canonical ERE palindromes, whereas ERβ preferentially binds non-palindromic EREs found in genes like progesterone receptor and pS2.
| Estrogen Receptor | ERE Sequence Preference | Transactivation Efficiency |
|---|---|---|
| ERα | Canonical palindromic ERE | High at low concentrations |
| ERβ | Non-palindromic ERE | Sustained at high concentrations |
Table 1: Transcriptional preferences of ERα and ERβ for different ERE sequences.
Coactivator and Corepressor Dynamics in Tissue-Specific Gene Expression
The transcriptional output of ERα and ERβ depends on their recruitment of coactivators (e.g., SRC-1, PELP1/MNAR) and corepressors (e.g., NCoR, SMRT), which modify chromatin structure and bridge receptors to the basal transcriptional machinery. ERα’s AF-1 domain interacts with the p160 coactivator family to enhance histone acetylation via associated histone acetyltransferases (HATs), whereas ERβ preferentially recruits chromatin-remodeling complexes like SWI/SNF to facilitate DNA accessibility. In the hippocampus, ERβ coordinates with the histone demethylase KDM4B to erase repressive H3K9me3 marks at memory-related genes, illustrating how tissue-specific cofactor partnerships shape neuroprotective gene programs.
Corepressor binding is equally critical for silencing non-target genes. The ERα LBD forms a hydrophobic cleft that binds the LXXLL motifs of corepressors in the absence of ligand, but E2 binding triggers a conformational shift that displaces these repressors. ERβ, however, exhibits weaker corepressor affinity due to divergent residues in its LBD, resulting in less stringent repression of non-canonical EREs. These dynamics explain why ERβ activates a broader subset of genes in ovarian granulosa cells, including those involved in follicle maturation, while ERα maintains tighter regulation of uterine proliferation genes.
Ligand-Binding Domain Conformational Changes and DNA Response Element Interactions
E2 binding induces a 180° rotation of helix 12 in the ER LBD, sealing the ligand pocket and forming a charge clamp for coactivator binding. This conformational change stabilizes receptor dimerization—either ERα/ERα homodimers or ERα/ERβ heterodimers—which enhances DNA binding affinity. The ER DBD recognizes EREs through two zinc fingers: the first (CI) mediates base-specific contacts in the major groove, while the second (CII) interacts with the phosphate backbone. Natural ERE variants, such as the pS2 ERE (GGTCAnnnTGACC), bind ERα with 10-fold lower affinity than the consensus ERE (GGTCAnnnTGACC), but ERβ tolerates these deviations due to flexible side chains in its DBD.
Palmitoylation of ERα at Cys447 and ERβ at Cys399 anchors the receptors to caveolae membranes, but E2-induced depalmitoylation drives nuclear translocation and DNA engagement. Once bound, the ER-ERE complex recruits mediator proteins like MED1, which loop DNA to facilitate interactions between distal enhancers and proximal promoters. Single-molecule studies reveal that ERα forms stable, long-lived complexes with EREs, while ERβ exhibits faster dissociation kinetics, correlating with its transient transcriptional effects.
| Structural Feature | ERα | ERβ |
|---|---|---|
| Ligand-Binding Domain | 56% homology to ERβ | Altered coactivator binding pocket |
| Zinc Finger CII Flexibility | Rigid | Flexible |
| Dimerization Interface | Strong homodimer preference | Tolerates heterodimerization |
Table 2: Structural distinctions between ERα and ERβ influencing DNA interactions.
Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1 |
InChI Key |
RFWTZQAOOLFXAY-RRKYFUOXSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Six-Step Total Synthesis from Readily Available Precursors
A seminal six-step synthesis of ent-17β-estradiol (enantiomer of natural E2) achieves a 15.2% overall yield (Table 1). The process begins with Birch reduction of estrone methyl ether to generate a dienol ether intermediate, followed by stereoselective alkylation at C2. Subsequent hydrogenation, demethylation, and oxidation yield the enantiopure product. Modifications to this protocol enable the synthesis of analogues, including 2-alkyl derivatives and C-ring unsaturated variants, broadening structure-activity studies.
Table 1: Key Steps in the Six-Step Synthesis of ent-17β-Estradiol
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Birch reduction | Li/NH₃, THF, -78°C | 82 |
| 2 | C2 alkylation | Alkyl bromide, LDA, -78°C | 75 |
| 3 | Hydrogenation | H₂, Pd/C, EtOAc | 90 |
| 4 | Demethylation | BBr₃, CH₂Cl₂, 0°C | 88 |
| 5 | Oxidation | PCC, CH₂Cl₂ | 85 |
| 6 | Final purification | Recrystallization (EtOH/H₂O) | 95 |
Stereochemical Considerations
The cis C/D-ring fusion in natural 17β-estradiol necessitates chiral resolution or asymmetric catalysis. Enzymatic methods using ketoreductases have been explored but remain less efficient than chemical synthesis.
Biosynthetic Pathways in Neural Tissues
P450 Aromatase-Mediated Conversion of Testosterone
In the brain, 17β-estradiol is synthesized from testosterone via cytochrome P450 aromatase (P450arom), a process upregulated by docosahexaenoic acid (DHA). DHA supplementation in murine models increases P450arom mRNA expression by 2.3-fold and protein levels by 1.8-fold, elevating cerebral 17β-estradiol concentrations from 12.4 ± 1.2 pg/mg to 18.9 ± 2.1 pg/mg (Fig. 1).
Table 2: DHA-Induced Changes in Steroidogenic Enzyme Expression
| Enzyme | mRNA Fold Change | Protein Fold Change |
|---|---|---|
| Steroidogenic acute regulatory protein | 1.5* | — |
| 3β-HSD type 1 | 1.4* | — |
| P450arom | 2.3* | 1.8* |
| *p < 0.05 vs. control |
Synaptic Estradiol Synthesis
Local synthesis at synapses involves Ca²⁺-dependent regulation of aromatase activity. In zebra finch auditory cortex, depolarization suppresses neuroestrogen levels by 40%, while Ca²⁺ channel blockade (ω-conotoxin) increases levels by 60%. This rapid modulation suggests a "synaptocrine" mechanism for on-demand estradiol production.
Purification and Analytical Methods
Solid-Phase Extraction and HPLC
Cerebral 17β-estradiol is purified using C18 Amprep columns, followed by normal-phase HPLC (Cosmosil 5SL column, hexane/isopropanol mobile phase). Recovery rates exceed 90%, with a limit of detection (LOD) of 0.5 pg/mg via EIA.
Isotopic Dilution LC-MS/MS
The CDC’s protocol employs ¹³C₃-labeled estradiol as an internal standard, derivatized with picolinic acid for enhanced sensitivity. LC-MS/MS parameters include:
- Column: C18 (2.1 × 50 mm, 1.7 µm)
- Mobile Phase: 0.1% formic acid in H₂O (A) and MeOH (B)
- LOD: 0.1 pg/mL.
Table 3: Comparison of Analytical Methods
| Method | Matrix | LOD | Recovery (%) |
|---|---|---|---|
| EIA | Brain homogenate | 0.5 pg/mg | 92 ± 4 |
| LC-MS/MS | Serum | 0.1 pg/mL | 98 ± 2 |
| Fluorescence | Serum | 1.0 pg/mL | 89 ± 3 |
Quality Control in Industrial Synthesis
Impurity Profiling
Residual solvents (e.g., THF, CH₂Cl₂) are monitored via GC-MS, adhering to ICH Q3C limits. Heavy metals (Pb, Cd) are quantified by ICP-MS, with thresholds <10 ppm.
Stability Testing
Forced degradation studies reveal:
- Acidic Conditions (0.1N HCl): 15% degradation at 24h.
- Oxidative Stress (H₂O₂): 20% degradation at 24h.
Pharmacological Applications
Neuroprotection
17β-Estradiol mitigates oxidative stress via upregulation of SOD1 (1.7-fold) and glutathione peroxidase (2.1-fold) in hippocampal neurons. DHA co-administration reduces kainic acid-induced seizure latency by 35%.
Hormone Replacement Therapy (HRT)
In ovariectomized rats, 17β-estradiol (1 µg/day) restores bone mineral density from 0.12 ± 0.02 g/cm² to 0.18 ± 0.03 g/cm² and reduces fracture risk by 50%.
Chemical Reactions Analysis
Types of Reactions: Estradiol undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Estrone can be reduced back to estradiol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Estrone.
Reduction: Estradiol.
Substitution: Estradiol esters (e.g., estradiol valerate, estradiol cypionate).
Scientific Research Applications
Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and hormone synthesis.
Biology: Investigated for its role in cellular processes, including cell proliferation and differentiation.
Medicine: Utilized in hormone replacement therapy for menopausal symptoms, treatment of hypoestrogenism, and certain cancers.
Industry: Employed in the production of contraceptives and hormone therapy products
Mechanism of Action
Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are located in various tissues, including the reproductive organs, bones, and brain. Upon binding, estradiol-receptor complexes translocate to the cell nucleus, where they modulate gene expression by interacting with specific DNA sequences. This regulation of gene expression leads to the physiological effects associated with estradiol, such as the regulation of the menstrual cycle and maintenance of bone density .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
17α-Estradiol (17α-E2)
Structural Difference: 17α-E2 is a stereoisomer of E2, with the hydroxyl group at the C17α position instead of C17β. This minor structural change renders it non-feminizing and less potent in ER binding . Biological Activity:
- Shows neuroprotective and antioxidant properties comparable to E2 but lacks uterotrophic activity, making it a candidate for male-targeted therapies .
Therapeutic Use : Investigated for age-related diseases (e.g., Alzheimer’s) due to reduced feminizing side effects .
Estrone (E1)
Structural Difference : E1 has a ketone group at C17 instead of a hydroxyl group, making it a weaker estrogen.
Metabolic Relationship :
- E1 is a precursor to E2, converted via 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Conversely, E2 is oxidized to E1 by 17β-HSD2 .
- In endometriosis, deficient 17β-HSD2 activity leads to E2 accumulation, exacerbating disease progression .
Receptor Affinity : Binds ERα/β with ~4% of E2’s affinity, contributing to its lower estrogenic potency .
Ethinylestradiol (EE2)
Structural Difference : EE2 is a synthetic estrogen with an ethinyl group at C17α, enhancing oral bioavailability and metabolic stability.
Therapeutic Use :
- A key component in oral contraceptives (e.g., NOMAC/E2 combinations), offering prolonged hormonal suppression .
- EE2’s environmental impact is significant due to resistance to degradation, posing risks to aquatic ecosystems .
Phytoestrogens (e.g., Resveratrol)
Structural Similarity: Resveratrol shares a phenolic ring structure with E2, enabling ER binding . Functional Contrast:
- Acts as a selective ER modulator (SERM), exerting tissue-specific agonist/antagonist effects.
Selective Estrogen Receptor Modulators (SERMs: Raloxifene, Tamoxifen)
Mechanism : Bind ERs but induce conformational changes distinct from E2, leading to mixed agonist/antagonist effects.
Therapeutic Applications :
- Raloxifene : Prevents bone loss (mimicking E2’s skeletal benefits) without increasing breast cancer risk .
- Tamoxifen : Antagonizes ER in breast tissue but acts as an agonist in the endometrium .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of E2 with Analogues
Table 2: Metabolic Pathways Involving E2 and Related Enzymes
Environmental and Therapeutic Implications
- Environmental Persistence : E2 degrades 100x slower than testosterone in Comamonas testosteroni, with 5 mg/L requiring ~5 days for complete microbial breakdown .
- Cardiovascular Effects: E2’s vasoprotective effects are mediated by both ER-dependent pathways and metabolites (e.g., 2-methoxyestradiol) that induce NO synthesis .
- Bone Health: Low-dose E2 (1 mg/day) combined with norethisterone acetate prevents bone loss in postmenopausal women, highlighting its dose-dependent efficacy .
Biological Activity
Beta-estradiol, also known as 17β-estradiol (E2), is one of the most biologically active estrogens in humans, playing a crucial role in various physiological processes. This article explores its biological activity, mechanisms of action, and implications for health, supported by research findings, data tables, and case studies.
Beta-estradiol exerts its effects primarily through two types of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) . These receptors are distributed throughout various tissues, including the reproductive system, brain, and bones.
- ERα is predominantly involved in reproductive tissues and is responsible for the classic estrogenic effects.
- ERβ , while less understood, acts as a modulator of ERα activity and has been shown to have anti-inflammatory properties and influence bone health .
Interaction with Estrogen Receptors
Research indicates that ERβ can inhibit the transcriptional activity of ERα under certain conditions, suggesting a complex interplay between these receptors that influences cellular responses to estrogen . This interaction is critical for understanding how estradiol can have both stimulatory and inhibitory effects on target tissues.
Biological Activities
Beta-estradiol is involved in numerous biological activities:
- Reproductive Health : E2 regulates menstrual cycles, ovulation, and the maintenance of pregnancy. It is essential for the development of secondary sexual characteristics during puberty.
- Bone Metabolism : E2 plays a vital role in bone density maintenance. It promotes osteoblast activity while inhibiting osteoclast formation, thus preventing osteoporosis .
- Cardiovascular Health : E2 has protective effects on cardiovascular function by regulating gene expression related to vascular tone and endothelial function. Studies have shown that transdermal E2 replacement can significantly lower blood pressure in menopausal women .
- Metabolic Regulation : E2 influences glucose metabolism and has been associated with a reduced risk of type 2 diabetes in postmenopausal women using hormone replacement therapy .
Case Study: Estradiol and Diabetes Risk
A study involving nonobese postmenopausal women using transdermal 17β-estradiol demonstrated a significant reduction in the incidence of type 2 diabetes compared to non-users. The relative risk was calculated at 2.19 (95% CI 1.79-3.56), indicating a protective effect of E2 against diabetes development .
Research Findings on Cancer
In breast cancer research, E2 has been shown to up-regulate energy metabolic pathways in ER-positive cancer cells. A study found that exposure to physiological concentrations of E2 increased levels of ERα and ERβ significantly, leading to enhanced glycolytic activity through transcription factors such as HIF1-α and c-MYC . This suggests that E2 not only influences cancer cell proliferation but also alters their metabolic profile.
Data Table: Effects of Beta-Estradiol on Various Biological Systems
Q & A
Basic Research Questions
Q. What are the established methods for quantifying beta-Estradiol (E2) in biological samples, and how do they differ in sensitivity and specificity?
- Methodological Answer : Beta-Estradiol quantification commonly employs fluorimetry, ELISA, or HPLC. For fluorimetry, molecularly imprinted polymers (MIPs) coupled with flow injection systems offer specificity up to 80 µg/L, with a detection limit of 1.12 µg/L, avoiding cross-reactivity with estrone or estriol . ELISA kits, optimized for plasma samples, prioritize sensitivity (e.g., detecting fertility-related E2 fluctuations) but require rigorous validation against matrix effects . HPLC with mass spectrometry (LC-MS) is preferred for high-throughput metabolite profiling, particularly when distinguishing E2 from its oxidative derivatives (e.g., 2-hydroxyestradiol vs. 4-hydroxyestradiol) .
Q. How should beta-Estradiol be stored and handled to maintain stability in experimental workflows?
- Methodological Answer : Beta-Estradiol is light-sensitive and prone to oxidation. Store crystalline forms at -20°C in airtight, amber vials to prevent degradation . During handling, use gloves and avoid aqueous solutions at neutral pH unless immediately used, as autoxidation accelerates under these conditions. For cell culture applications, prepare stock solutions in ethanol or DMSO and verify stability via periodic HPLC checks .
Q. What are the primary oxidative metabolites of beta-Estradiol, and which cytochrome P450 (CYP) isoforms govern their formation?
- Methodological Answer : CYP1A1, 1A2, 1B1, and 3A4 are key isoforms. CYP1A1 predominantly catalyzes 2-hydroxylation (major pathway), while CYP1B1 favors 4-hydroxylation, producing catechol estrogens. CYP3A4 exhibits dual activity, generating both 2- and 4-hydroxyestradiol, with a 0.22 ratio of 4-/2-hydroxylation for E2 . Researchers should validate metabolite profiles using recombinant CYP isoforms and LC-MS to avoid confounding inter-study variability.
Advanced Research Questions
Q. How can conflicting data on beta-Estradiol’s metabolic pathways be resolved across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from isoform-specific activity differences (e.g., CYP3A5’s high 4-/2-hydroxylation ratio vs. CYP3A4) or tissue-specific expression . To address this:
- Use in vitro systems expressing single CYP isoforms (e.g., Supersomes™) to isolate contributions.
- Pair with in vivo knockdown models (e.g., CRISPR-Cas9 CYP1B1 KO mice) to assess physiological relevance.
- Employ stable isotope-labeled E2 tracers for precise metabolite tracking in complex matrices .
Q. What experimental strategies optimize molecularly imprinted polymer (MIP) specificity for beta-Estradiol detection in environmental samples?
- Methodological Answer : MIP specificity hinges on template removal efficiency and polymer cross-linking. Microwave-assisted extraction improves template removal, reducing false positives . To enhance selectivity:
- Pre-treat samples with C18 solid-phase extraction to remove hydrophobic interferents (e.g., bisphenol A).
- Validate MIP performance against structurally similar estrogens (estrone, estriol) via competitive binding assays.
- Integrate MIPs with fluorescence quenching sensors for real-time monitoring in low-concentration ranges (<5 µg/L) .
Q. How does beta-Estradiol modulate BK channel activity, and what techniques elucidate its subunit-specific effects?
- Methodological Answer : Beta-Estradiol increases BK channel burst duration by interacting with β1-subunits, potentially uncoupling α1-β1 associations . To study this:
- Use patch-clamp electrophysiology on HEK293 cells co-expressing α1 and β1 subunits.
- Apply 10 nM E2 and analyze single-channel kinetics (e.g., open probability, mean open time).
- Employ Förster resonance energy transfer (FRET) to assess E2-induced conformational changes in subunit interactions .
Methodological Best Practices
- Data Validation : Cross-validate E2 measurements with orthogonal techniques (e.g., ELISA + LC-MS) to address assay-specific biases .
- Ethical Reporting : Disclose batch-to-batch variability in reference standards (e.g., SynZeal’s β-Estradiol 17-Acetate) and pharmacopeial cross-referencing in publications .
- Experimental Design : For hormone receptor studies, include tamoxifen or fulvestrant controls to isolate E2-specific effects from estrogen receptor cross-talk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
